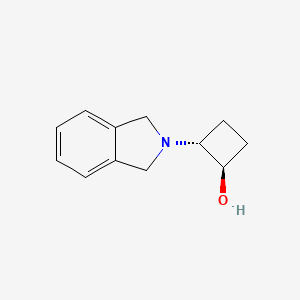![molecular formula C7H7F2N3O2 B1485560 2-{[6-(Difluormethyl)pyrimidin-4-yl]amino}essigsäure CAS No. 2097958-61-5](/img/structure/B1485560.png)
2-{[6-(Difluormethyl)pyrimidin-4-yl]amino}essigsäure
Übersicht
Beschreibung
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group substituted with a difluoromethyl group and an aminoacetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrimidine metabolism.
Medicine: It has potential therapeutic applications, such as in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
Target of Action
It is related to a compound called hnpc-a188, which is an acaricide . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
Mode of Action
It is known that acaricides work by disrupting the normal function of the nervous system in mites and ticks, leading to their death .
Biochemical Pathways
Given its relation to acaricides, it can be inferred that it interferes with the biochemical pathways related to the nervous system function in mites and ticks .
Pharmacokinetics
It is known that the effectiveness of acaricides is influenced by their ability to be absorbed and distributed in the body of the mites and ticks, metabolized to exert their toxic effect, and eventually excreted .
Result of Action
As an acaricide, it is expected to result in the death of mites and ticks .
Action Environment
It is known that the effectiveness of acaricides can be influenced by environmental conditions such as temperature, humidity, and the presence of other organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 6-(difluoromethyl)pyrimidin-4-ol with chloroacetic acid in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The difluoromethyl group can be reduced to a difluoromethylamine.
Substitution: The pyrimidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Difluoromethylamine derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)pyrimidin-4-ol
6-(Difluoromethyl)pyrimidin-4-amine
2-(Difluoromethyl)pyrimidin-4-ylamine
Uniqueness: 2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid is unique due to its combination of the difluoromethyl group and the aminoacetic acid moiety, which provides distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-[[6-(difluoromethyl)pyrimidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2/c8-7(9)4-1-5(12-3-11-4)10-2-6(13)14/h1,3,7H,2H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZNGGFKHZMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485477.png)
![2-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485478.png)
![12-Methyl-5-(prop-2-yn-1-yl)-3,4,5,12-tetraazatricyclo[6.3.1.0^{2,6}]dodeca-2(6),3-diene](/img/structure/B1485479.png)

![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485484.png)
![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)

![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)
